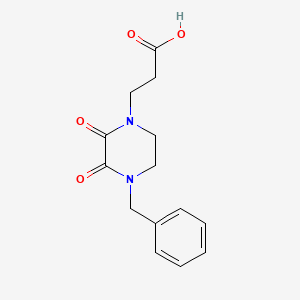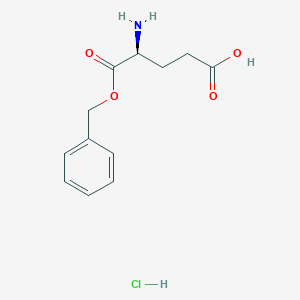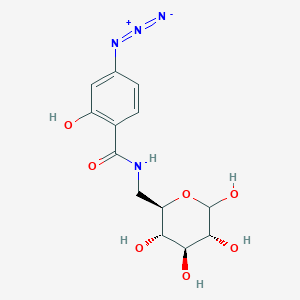![molecular formula C15H20ClNS B1440040 {[5-(3-甲基苯基)噻吩-2-基]甲基}(丙烷-2-基)胺盐酸盐 CAS No. 1221724-39-5](/img/structure/B1440040.png)
{[5-(3-甲基苯基)噻吩-2-基]甲基}(丙烷-2-基)胺盐酸盐
描述
“{[5-(3-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride” is a chemical compound with the CAS Number: 1221724-39-5 . It has a molecular weight of 281.85 . The IUPAC name for this compound is N-((5-m-tolylthiophen-2-yl)methyl)propan-2-amine hydrochloride .
Synthesis Analysis
The synthesis of a similar compound, methiopropamine, which is structurally related to methamphetamine, involves a four-step process . It begins with (thiophen-2-yl)magnesium bromide, which is reacted with propylene oxide, yielding 1-(thiophen-2-yl)-2-hydroxypropane. This is then reacted with phosphorus tribromide, yielding 1-(thiophen-2-yl)-2-bromopropane. Finally, it is reacted with methylamine, yielding 1-(thiophen-2-yl)-2-methylaminopropane .Molecular Structure Analysis
The InChI code for this compound is 1S/C15H19NS.ClH/c1-11(2)16-10-14-7-8-15(17-14)13-6-4-5-12(3)9-13;/h4-9,11,16H,10H2,1-3H3;1H . This indicates the molecular structure of the compound.Chemical Reactions Analysis
The compound is likely to be metabolized into active thiopropamine, 4-hydroxymethiopropamine and thiophene S-oxides . These N-demethylated metabolites are further deaminated by the cytochrome P450 enzyme CYP2C19 in the liver transforming them into inactive 1-(thiophen-2-yl)-2-propan-2-one which can be seen as a phenylacetone derivative .Physical And Chemical Properties Analysis
The compound has a molecular weight of 281.85 .科学研究应用
药物化学中的噻吩衍生物
噻吩类似物(如所讨论的化合物)已被评估其潜在致癌性,阐明了可能影响生物活性的结构和化学性质。Ashby 等人 (1978) 的研究探索了已知致癌物的噻吩类似物,揭示了涉及噻吩环的取代可能改变化合物的生物效应,包括潜在致癌性,强调了结构变异在决定健康影响中的重要性 (Ashby et al., 1978)。
药物设计中的噻吩基化合物
进一步强调了噻吩衍生物在药物发现中的相关性,Ostrowski (2022) 强调了呋喃和噻吩作为嘌呤和嘧啶核碱基、核苷及其类似物中生物活性分子的组成部分的结构意义。这篇综述展示了含噻吩化合物的效用在各种药理应用中,包括抗病毒、抗肿瘤和抗分枝杆菌活性,展示了这些结构在药物化学中可以发挥的多功能作用 (Ostrowski, 2022)。
环境影响和毒性研究
对化学战剂降解产物(包括与噻吩结构相关的降解产物)的研究提供了对这些化合物的环境归趋和潜在毒性的见解。Munro 等人 (1999) 评估了各种试剂的降解产物,表明这些衍生物的环境持久性和潜在危害,强调了了解噻吩基化合物在环境健康中既有益又有害的影响的必要性 (Munro et al., 1999)。
作用机制
Target of action
Compounds containing the indole nucleus are known to bind with high affinity to multiple receptors . They are found in many important synthetic drug molecules and have a wide range of clinical and biological applications .
Mode of action
The mode of action of these compounds often involves interactions with these receptors, leading to changes in cellular processes . For example, some indole derivatives have been found to have antiviral, anti-inflammatory, and anticancer activities .
Biochemical pathways
The affected pathways can vary widely depending on the specific targets of the compound. For instance, indole derivatives with antiviral activity might interfere with viral replication pathways .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound targets a receptor involved in cell growth, it might result in slowed or halted cell growth .
安全和危害
生化分析
Biochemical Properties
{[5-(3-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of norepinephrine and dopamine reuptake . This compound interacts with various enzymes and proteins, including the cytochrome P450 enzyme CYP2C19, which is involved in its metabolism . The nature of these interactions involves the inhibition of enzyme activity, leading to increased levels of norepinephrine and dopamine in the synaptic cleft .
Cellular Effects
The effects of {[5-(3-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . This compound has been shown to affect the norepinephrine-dopamine reuptake process, leading to altered neurotransmitter levels and subsequent changes in cellular activity . Additionally, it may impact gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, {[5-(3-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride exerts its effects through binding interactions with biomolecules . It functions as a norepinephrine-dopamine reuptake inhibitor, selectively targeting norepinephrine transporters more than dopamine transporters . This selective inhibition results in increased neurotransmitter levels, which can influence various physiological processes . The compound also undergoes metabolic transformations, including hydroxylation, demethylation, and deamination, mediated by the cytochrome P450 enzyme CYP2C19 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of {[5-(3-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride change over time due to its stability and degradation . The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that it can have lasting effects on cellular function, particularly in terms of neurotransmitter regulation and enzyme activity .
Dosage Effects in Animal Models
The effects of {[5-(3-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride vary with different dosages in animal models . At lower doses, the compound exhibits stimulant properties, enhancing locomotor activity and alertness . At higher doses, it can lead to toxic effects, including cardiovascular and gastrointestinal symptoms . Threshold effects have been observed, indicating a narrow therapeutic window for its use .
Metabolic Pathways
{[5-(3-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride is involved in several metabolic pathways . It undergoes hydroxylation, demethylation, and deamination, primarily mediated by the cytochrome P450 enzyme CYP2C19 . These metabolic transformations result in the formation of various metabolites, including thiophene-2-carboxylic acid, which is excreted in urine . The compound’s metabolism affects its overall activity and duration of action .
Transport and Distribution
Within cells and tissues, {[5-(3-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride is transported and distributed through interactions with transporters and binding proteins . It is known to interact with norepinephrine and dopamine transporters, facilitating its uptake and distribution within the nervous system . The compound’s localization and accumulation are influenced by these interactions, affecting its pharmacokinetic properties .
Subcellular Localization
The subcellular localization of {[5-(3-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride is primarily within the synaptic cleft and neuronal cytoplasm . It targets specific compartments within neurons, where it exerts its inhibitory effects on neurotransmitter reuptake . Post-translational modifications and targeting signals may direct the compound to these specific subcellular locations, enhancing its activity and function .
属性
IUPAC Name |
N-[[5-(3-methylphenyl)thiophen-2-yl]methyl]propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NS.ClH/c1-11(2)16-10-14-7-8-15(17-14)13-6-4-5-12(3)9-13;/h4-9,11,16H,10H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTVHFQKZPEOQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=C(S2)CNC(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



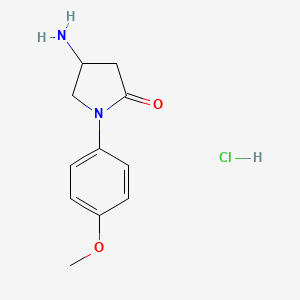
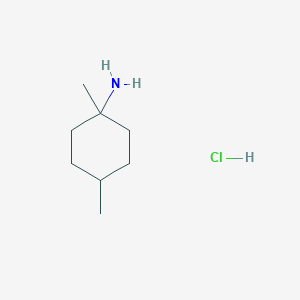
![tert-Butyl 2-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B1439963.png)
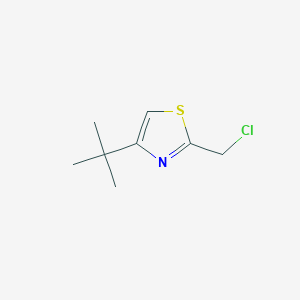


![2,2,2-trifluoroethyl N-[3-(cyclopentanesulfonyl)phenyl]carbamate](/img/structure/B1439970.png)
![[1-(4-Chlorobenzyl)-5-oxopyrrolidin-3-yl]methyl methanesulfonate](/img/structure/B1439974.png)
